
Ethyl 3,3-dimethyl-2,5-dioxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,3-dimethyl-2,5-dioxohexanoate is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . . This compound is characterized by its ester functional group and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2,5-dioxohexanoate can be synthesized through the reaction of isopropylidene acetone with ethyl acetoacetate . The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
化学反应分析
Types of Reactions
Ethyl 3,3-dimethyl-2,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2,5-dioxohexanoic acid.
Reduction: Formation of 3,3-dimethyl-2,5-dioxohexanol.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
科学研究应用
Ethyl 3,3-dimethyl-2,5-dioxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
作用机制
The mechanism of action of ethyl 3,3-dimethyl-2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate that undergoes transformation through catalytic processes. The ester group is hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. These products can further participate in various biochemical pathways.
相似化合物的比较
Ethyl 3,3-dimethyl-2,5-dioxohexanoate can be compared with other similar compounds such as:
Ethyl 3,5-dioxohexanoate: Similar structure but differs in the position of the keto groups.
Ethyl 5,5-dimethyl-2,4-dioxohexanoate: Similar ester but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields.
属性
CAS 编号 |
90054-69-6 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
ethyl 3,3-dimethyl-2,5-dioxohexanoate |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)8(12)10(3,4)6-7(2)11/h5-6H2,1-4H3 |
InChI 键 |
AIYRDFDWUOJQQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C(C)(C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



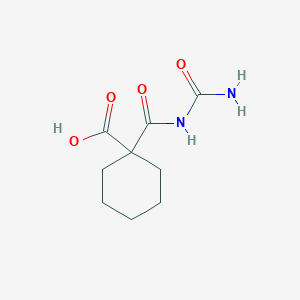
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
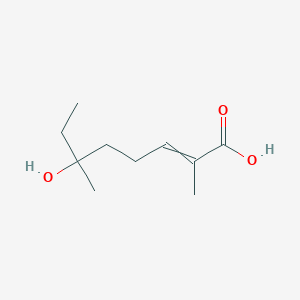

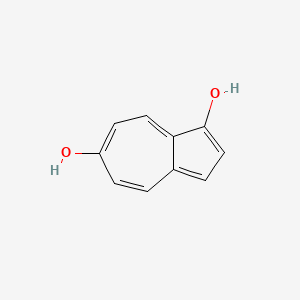
![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)
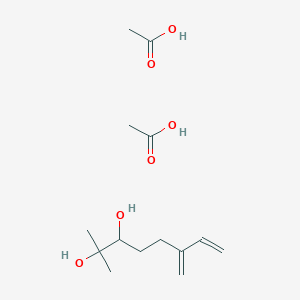
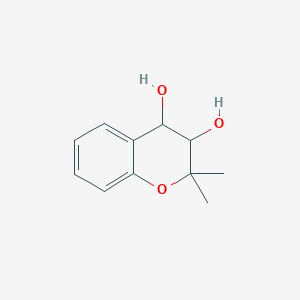
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

